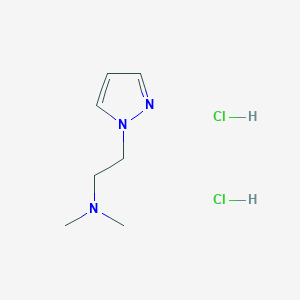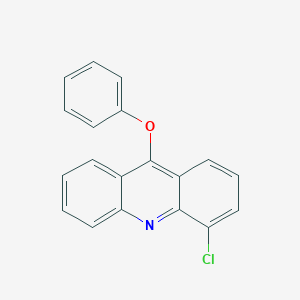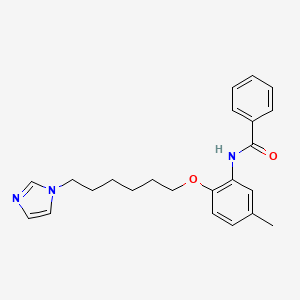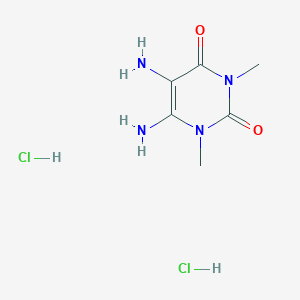![molecular formula C11H20O3 B12936065 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane CAS No. 89635-81-4](/img/structure/B12936065.png)
1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless, oily liquid with a predicted boiling point of 277.2°C and a density of 1.060 g/cm³ . This compound is part of the polyethylene glycol (PEG) family and contains a propargyl group, making it useful in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane typically involves the reaction of propargyl alcohol with triethylene glycol under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the ether bond . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Click Chemistry: The propargyl group reacts with azides in the presence of a copper catalyst to form triazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and copper catalysts for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane primarily involves its propargyl group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. In biological systems, the propargyl group can form covalent bonds with target molecules, facilitating the modification of biomolecules and the synthesis of complex drug molecules .
Comparación Con Compuestos Similares
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane can be compared with other similar compounds, such as:
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-amine: This compound contains an amine group instead of a butane chain, making it useful in the synthesis of amine-containing molecules.
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol: This compound has a hydroxyl group, which can be further modified to form various derivatives.
The uniqueness of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane lies in its specific structure, which combines the properties of a propargyl group with a triethylene glycol backbone, making it a versatile intermediate in both chemical and biological applications.
Propiedades
Número CAS |
89635-81-4 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
1-[2-(2-prop-2-ynoxyethoxy)ethoxy]butane |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-13-9-11-14-10-8-12-6-4-2/h2H,3,5-11H2,1H3 |
Clave InChI |
YLHBQEWTBCOJOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)



![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)


![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)



![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)


